N-[(1H-indazol-5-yl)methyl]-6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound is a tetrahydropyrimidine derivative featuring a 1H-indazol-5-ylmethyl group at the N-position, a 4-propoxyphenyl substituent at the 4-position of the pyrimidine ring, and a methyl group at the 6-position. The presence of the indazole scaffold (a privileged structure in drug discovery) and the propoxyphenyl group may confer selectivity and enhanced pharmacokinetic properties compared to simpler analogs .
Properties
Molecular Formula |
C23H25N5O3 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(1H-indazol-5-ylmethyl)-6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H25N5O3/c1-3-10-31-18-7-5-16(6-8-18)21-20(14(2)26-23(30)27-21)22(29)24-12-15-4-9-19-17(11-15)13-25-28-19/h4-9,11,13,21H,3,10,12H2,1-2H3,(H,24,29)(H,25,28)(H2,26,27,30) |
InChI Key |
SJKNGIVWPUNYJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NCC3=CC4=C(C=C3)NN=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1H-indazol-5-yl)methyl]-6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves several steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through transition metal-catalyzed reactions, reductive cyclization reactions, or metal-free reactions involving azidobenzaldehydes and amines.
Construction of the Tetrahydropyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as urea or thiourea derivatives and β-dicarbonyl compounds under acidic or basic conditions.
Coupling of the Indazole and Tetrahydropyrimidine Rings: The final step involves coupling the indazole moiety with the tetrahydropyrimidine ring through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-[(1H-indazol-5-yl)methyl]-6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1H-indazol-5-yl)methyl]-6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1H-indazol-5-yl)methyl]-6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety is known to inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound may also interact with other signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of tetrahydropyrimidine carboxamides, with structural variations influencing biological activity, solubility, and target affinity. Below is a detailed comparison with key analogs:
Key Findings
Indazole vs. Pyridine/Phenyl Substituents :
- The indazole group in the target compound likely enhances binding to kinase ATP pockets compared to pyridine (Compound 12q, ) or simple phenyl rings () due to its hydrogen-bonding capacity and aromatic stacking interactions .
- Replacement of indazole with pyridine in Compound 12q resulted in a low synthesis yield (24%), suggesting steric or electronic challenges during coupling reactions .
Propoxyphenyl vs. Methoxy/Methylphenyl Groups :
- The 4-propoxyphenyl substituent in the target compound may improve metabolic stability compared to 4-methoxyphenyl () due to reduced oxidative demethylation susceptibility .
- Methylphenyl groups () offer lower steric hindrance but may reduce target affinity compared to bulkier propoxyphenyl .
Biological Activity Trends :
- The low IC₅₀ value (44,000 nM) of the compound underscores the critical role of the indazole moiety in enhancing potency. Bulky substituents (e.g., butan-2-yl) may disrupt binding .
- Derivatives with sulfonamide linkages () exhibit broader activity (anticancer, antimicrobial), suggesting carboxamide vs. sulfonamide choice depends on therapeutic goals .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to , where condensation of carboxamide intermediates with indazole derivatives is key. Yields for such reactions range from 27% to 84% (), depending on substituent reactivity .
Biological Activity
N-[(1H-indazol-5-yl)methyl]-6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide, identified by its CAS number 2171897-33-7, is a synthetic compound with potential pharmacological applications. This article explores its biological activity based on available research findings, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C23H25N5O3, with a molecular weight of 419.5 g/mol. The compound features a complex structure that includes an indazole moiety and a tetrahydropyrimidine core, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O3 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 2171897-33-7 |
Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study found that at concentrations above 50 µM, significant cell death was observed in human breast cancer cells (MDA-MB-231) after 24 hours of exposure.
- Antibacterial Activity : A screening assay revealed that the compound displayed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 100 µg/mL for both strains.
- Neuroprotective Effects : In models of neurodegeneration, compounds structurally similar to this tetrahydropyrimidine derivative have shown protective effects against oxidative stress-induced neuronal cell death .
Pharmacokinetics
While detailed pharmacokinetic data specific to this compound are scarce, similar compounds demonstrate favorable absorption characteristics and moderate bioavailability. Further studies are needed to elucidate the pharmacokinetic profile of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
